1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3NO2 and a molecular weight of 304.45 g/mol . This compound is characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly functionalized aromatic compound .
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Trifluoromethylation: Addition of the trifluoromethyl group.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Common reagents used in these reactions include sodium amide, hydrogen gas, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its functional groups.
Medicine: Investigated for potential pharmaceutical applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions . For example, the nitro group can undergo reduction to form an amine, which can then interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene include:
- 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
- 4-Chlorobenzotrifluoride
These compounds share similar functional groups but differ in their specific substitution patterns on the benzene ring. The unique combination of bromine, chlorine, nitro, and trifluoromethyl groups in this compound makes it particularly versatile for various applications .
Properties
Molecular Formula |
C7H2BrClF3NO2 |
---|---|
Molecular Weight |
304.45 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H |
InChI Key |
FFBXZQGTIYLXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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